molecular formula C8H8BrI B1437855 1-Bromo-2-iodo-3,5-dimethylbenzene CAS No. 933671-83-1

1-Bromo-2-iodo-3,5-dimethylbenzene

Cat. No.: B1437855
CAS No.: 933671-83-1
M. Wt: 310.96 g/mol
InChI Key: ZNKZOYRKPVUJNW-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-3,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3,5-dimethylbenzene can be synthesized through a series of halogenation reactions. One common method involves the bromination and iodination of 3,5-dimethylbenzene. The process typically starts with the iodination of 3,5-dimethylbenzene using iodine and a suitable oxidizing agent. This is followed by bromination using bromine or a brominating agent such as sodium bromide in the presence of a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-iodo-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-iodo-3,5-dimethylbenzene is utilized in several scientific research applications, including:

Comparison with Similar Compounds

1-Bromo-2-iodo-3,5-dimethylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual halogen substitution, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-bromo-2-iodo-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKZOYRKPVUJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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